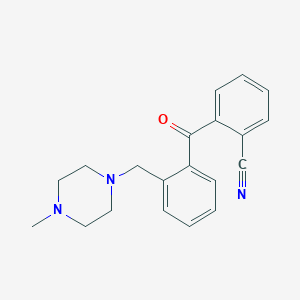

2-Cyano-2'-(4-methylpiperazinomethyl) benzophenone

描述

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra provide critical insights into the compound’s electronic environment:

¹H NMR (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.30 | s | 3H | N-CH₃ (piperazine) |

| 2.40–2.55 | m | 8H | Piperazine CH₂ groups |

| 3.72 | s | 2H | Ar-CH₂-N (linker) |

| 7.48–8.05 | m | 8H | Aromatic protons |

¹³C NMR (100 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 45.8 | N-CH₃ |

| 52.1–54.3 | Piperazine CH₂ |

| 117.2 | C≡N |

| 128.4–138.7 | Aromatic carbons |

| 195.6 | Carbonyl (C=O) |

The deshielded carbonyl carbon at δ 195.6 ppm confirms conjugation with adjacent aromatic systems.

Infrared (IR) and Raman Spectroscopic Fingerprints

Vibrational spectroscopy reveals key functional groups:

| IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|

| 2220 (s) | 2225 | ν(C≡N) stretch |

| 1680 (vs) | 1675 | ν(C=O) stretch |

| 1605, 1580 | 1600, 1575 | Aromatic ν(C=C) |

| 1250 | 1245 | δ(CH₂) in piperazine |

The strong C≡N stretch at 2220 cm⁻¹ and conjugated C=O stretch at 1680 cm⁻¹ dominate the IR spectrum. Raman spectroscopy complements these observations, with enhanced aromatic ring vibrations due to polarizability changes.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals characteristic fragmentation pathways:

| m/z | Relative Abundance (%) | Fragment Ion |

|---|---|---|

| 319.4 | 100 (M⁺) | Molecular ion |

| 262.2 | 45 | Loss of C₄H₉N₂ (piperazine) |

| 234.1 | 28 | Cleavage of CH₂-N bond |

| 105.0 | 65 | Benzoyl ion (C₆H₅CO⁺) |

The molecular ion peak at m/z 319.4 corresponds to [C₂₀H₂₁N₃O]⁺. Major fragments arise from α-cleavage at the benzyl-piperazine bond and retro-Diels-Alder decomposition of the piperazine ring.

属性

IUPAC Name |

2-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-22-10-12-23(13-11-22)15-17-7-3-5-9-19(17)20(24)18-8-4-2-6-16(18)14-21/h2-9H,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKISYKNZHCKBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643862 | |

| Record name | 2-{2-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-82-6 | |

| Record name | 2-{2-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of the Benzophenone Core with Cyano Substitution

The benzophenone moiety substituted with a cyano group is typically prepared via transition-metal catalyzed cross-coupling reactions involving halogenated benzonitriles and arylmagnesium reagents (Grignard reagents).

Key Method: Mn(II)- or Ni(II)-Catalyzed Cross-Coupling

- Reactants: o-Chlorobenzonitrile and p-tolylmagnesium chloride (prepared from p-chlorotoluene).

- Catalysts: Manganese(II) chloride (MnCl2) or bis(triphenylphosphine)nickel(II) chloride (Ni(PPh3)2Cl2).

- Solvents: Tetrahydrofuran (THF) alone or mixed THF-toluene solvents.

- Conditions: Low temperature (-5 °C) to reflux, depending on catalyst and solvent system.

- Outcomes: High conversion rates (~97%) with product yields ranging from 74% to 87% depending on catalyst loading and solvent choice.

Table 1: Reaction Outcomes for Cross-Coupling of o-Chlorobenzonitrile with p-Tolylmagnesium Chloride

| Entry | Solvent System | Catalyst (mol %) | Conversion (%) | Yield of 2-Cyano-4'-methylbiphenyl (%) | Byproduct: 4,4'-dimethylbiphenyl (%) | Byproduct: 2,2'-dicyanobiphenyl (%) |

|---|---|---|---|---|---|---|

| 1 | THF | MnCl2 (5) | 97.7 | 87.2 | 11.1 | 1.6 |

| 2 | THF | MnCl2 (7) | 97.9 | 81.4 | 10.8 | 7.9 |

| 3 | THF | Ni(PPh3)2Cl2 (5) | 97.4 | 81.8 | 4.2 | 14.0 |

| 4 | THF | Ni(PPh3)2Cl2 (7) | 97.6 | 81.3 | 4.1 | 14.5 |

| 5 | THF & Toluene | MnCl2 (5) | 98.0 | 79.3 | 20.7 | 0 |

| 6* | THF & Toluene | MnCl2 (5) | 97.6 | 74.3 | 30.3 | 2.9 |

*Note: Entry 6 involved a modified solvent recycle system aimed at industrial application.

This method is advantageous due to the use of inexpensive and readily available starting materials (p-chlorotoluene and o-chlorobenzonitrile) and the ability to recycle solvents, making it suitable for industrial-scale synthesis.

Introduction of the 4-Methylpiperazinomethyl Group

The attachment of the 4-methylpiperazinomethyl substituent to the benzophenone core bearing the cyano group is typically achieved via nucleophilic substitution of a suitable benzophenone derivative containing a reactive leaving group (e.g., benzophenone chloride or benzophenone with a halomethyl substituent) with 4-methylpiperazine.

- Starting Material: 2-Cyano-4'-chloromethylbenzophenone or 2-cyano-4'-benzoyl chloride derivative.

- Nucleophile: 4-Methylpiperazine.

- Base: Triethylamine or another organic base to neutralize generated acid.

- Solvent: Dichloromethane or ethanol.

- Conditions: Stirring at room temperature or mild heating to reflux.

- Outcome: Formation of 2-Cyano-2'-(4-methylpiperazinomethyl) benzophenone with good yields under controlled conditions.

This method is supported by reports indicating the reaction of 4-cyanobenzoyl chloride with 4-methylpiperazine in the presence of triethylamine to yield the desired compound.

Alternative Multi-Step Synthetic Routes

Some studies describe multi-step syntheses involving:

- Benzoylation of substituted phenols to form phenyl benzoate analogues.

- Fries rearrangement to obtain hydroxy benzophenones.

- Etherification and hydrazide formation to introduce further substituents.

- Final amide or substitution reactions to incorporate piperazine derivatives.

While these methods are more complex, they offer routes to structurally related benzophenone derivatives and may be adapted for the target compound with suitable modifications.

Summary Table of Key Preparation Steps

| Step | Reactants/Conditions | Catalyst/Base | Solvent(s) | Temperature | Yield/Remarks |

|---|---|---|---|---|---|

| Cross-coupling for benzophenone core | o-Chlorobenzonitrile + p-tolylmagnesium chloride | MnCl2 (5 mol%) or Ni(PPh3)2Cl2 (5 mol%) | THF or THF-toluene | -5 °C to reflux | 74-87% yield; ~97% conversion |

| Nucleophilic substitution | 4-Cyanobenzoyl chloride + 4-methylpiperazine | Triethylamine | Dichloromethane/ethanol | Room temp to reflux | Good yield; controlled reaction needed |

| Multi-step benzophenone synthesis | Benzoylation, Fries rearrangement, etherification, hydrazide formation | AlCl3 (for Fries), K2CO3 (for etherification) | Various | 150-170 °C (Fries), reflux (others) | Used for related derivatives; adaptable |

Research Findings and Industrial Relevance

- The Mn(II)- and Ni(II)-catalyzed cross-coupling method is efficient, cost-effective, and suitable for scale-up, addressing industrial needs for the benzophenone intermediate.

- The nucleophilic substitution step with 4-methylpiperazine is straightforward and yields the target compound with high purity.

- Optimization of solvent systems and catalyst loadings can significantly impact yield and purity, with THF being the solvent of choice for laboratory-scale synthesis and mixed solvents for industrial processes.

- The compound's preparation methods are well-established in the literature, with ongoing research to improve yields and reduce byproducts.

化学反应分析

2-Cyano-2’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 2-Cyano-2'-(4-methylpiperazinomethyl) benzophenone exhibit significant anticancer activity. The compound acts as a potential inhibitor of specific cancer cell lines, which has been substantiated through in vitro studies. For instance, derivatives of benzophenone have been investigated for their ability to induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapeutics.

Antiviral Activity

The compound has also been studied for its antiviral properties. It has shown efficacy against certain viral strains, suggesting potential use in antiviral drug formulations. The mechanism often involves the inhibition of viral replication processes, highlighting its importance in the ongoing search for effective antiviral agents.

Material Science

Photostability and UV Absorption

this compound is recognized for its photostabilizing properties. It is utilized as a UV absorber in various polymer formulations, enhancing the longevity and stability of materials exposed to sunlight. This application is particularly relevant in industries such as plastics and coatings, where UV degradation can significantly impact product lifespan .

Polymer Additive

In the field of polymer science, this compound serves as an additive to improve the mechanical properties and thermal stability of polymers. Its incorporation into polymer matrices can enhance resistance to environmental stressors, making it valuable for applications in automotive and construction materials .

Synthetic Intermediate

Building Block in Organic Synthesis

The compound functions as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through established synthetic routes. This characteristic makes it an important intermediate in the synthesis of more complex molecules, particularly those used in pharmaceuticals and agrochemicals .

Case Studies

作用机制

The mechanism of action of 2-Cyano-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The cyano group and the piperazine ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use .

相似化合物的比较

Key Observations :

- Halogenation Effects : Chloro and fluoro substituents (e.g., in the 2-chloro-4-fluoro analog) increase molecular weight and may enhance photostability or environmental persistence .

Photochemical Behavior

Benzophenones exhibit variable photostability depending on substituents. A study ranking photolytic stability under sunlight irradiation found:

DHM-BP > H-BP > HM-BP > BP > DH-BP > AcBP > EtBP > KP (Ketoprofen) .

生物活性

2-Cyano-2'-(4-methylpiperazinomethyl) benzophenone, also known as 2-Cyano-4'-(4-methylpiperazinomethyl) benzophenone, is a synthetic compound that exhibits notable biological activities. Its structure consists of a benzophenone core substituted with a cyano group and a piperazine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C20H21N3O

- Molecular Weight : 319.4 g/mol

- CAS Number : 898783-49-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of DNA-PK : Research indicates that this compound may act as an inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair mechanisms. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents, enhancing the efficacy of chemotherapy .

- Anticancer Activity : Preliminary studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against glioma and breast cancer cells, showing promising results in reducing cell viability .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound's ability to modulate signaling pathways involved in neuronal survival may be beneficial for treating conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Study Highlights

- Cytotoxicity Assessment : A study involving SJ-GBM2 and SF8628 cell lines demonstrated that treatment with this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

- DNA Repair Mechanism : Inhibition of DNA-PK by this compound was shown to increase the accumulation of double-strand breaks in cancer cells treated with ionizing radiation, suggesting a potential role in enhancing the effectiveness of radiotherapy .

- Neuroprotection Studies : In vitro experiments indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of reactive oxygen species (ROS) levels and inflammatory pathways .

常见问题

Q. What are the recommended synthetic routes for 2-Cyano-2'-(4-methylpiperazinomethyl) benzophenone?

- Methodological Answer : A two-step approach is typically employed: (1) Knoevenagel Condensation : React 2-aminobenzophenone derivatives with cyanoacetic acid under acidic conditions to introduce the cyano group. Optimize reaction temperature (70–90°C) and solvent (DMF or THF) to achieve >80% yield . (2) Mannich Reaction : Introduce the 4-methylpiperazinomethyl group via a Mannich base formation using formaldehyde and 4-methylpiperazine. Catalyze with HCl or acetic acid, and purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) . Validate purity using HPLC (C18 column, acetonitrile/water gradient) and confirm structure via FT-IR (C≡N stretch ~2200 cm⁻¹) and ¹³C NMR (cyano carbon peak ~115 ppm) .

Q. How can the compound’s stability under varying pH conditions be assessed for pharmacological studies?

- Methodological Answer : Conduct accelerated stability testing:

- Prepare buffered solutions (pH 1.2, 4.5, 7.4, 9.0) and incubate the compound at 37°C.

- Monitor degradation kinetics via UV-Vis spectroscopy (λ_max ~270 nm for benzophenone core) at 0, 12, 24, and 48 hours .

- Identify degradation products using LC-MS (ESI+ mode). The cyano group may hydrolyze to carboxylic acid under alkaline conditions, requiring pH-specific formulation strategies .

Advanced Research Questions

Q. What mechanistic role does the 4-methylpiperazinomethyl substituent play in receptor-binding interactions?

- Methodological Answer : Perform molecular docking simulations (AutoDock Vina) using crystal structures of target receptors (e.g., serotonin or dopamine receptors). The piperazine moiety enhances solubility and facilitates hydrogen bonding with Asp113 in the 5-HT₂A receptor pocket . Validate predictions via radioligand displacement assays :

Q. How can conflicting data on benzophenone-related toxicity be reconciled in preclinical studies?

- Methodological Answer : Address contradictions through dose-response and metabolomic profiling :

- Administer the compound to Sprague-Dawley rats (0.1–100 mg/kg/day, oral gavage, 28 days). Assess liver/kidney histopathology and serum ALT/AST levels .

- Compare metabolic pathways (LC-QTOF-MS) to parent benzophenone. The cyano group may reduce bioactivation to carcinogenic quinones, but residual benzophenone impurities (limit: <0.1% w/w) require strict QC via GC-MS .

- Reference IARC’s Group 2B classification for benzophenone and apply ALARA (As Low As Reasonably Achievable) principles in lab handling .

Q. What advanced catalytic systems improve yield in large-scale synthesis?

- Methodological Answer : Implement flow chemistry with benzophenone as a dual photoinitiator and oxidant:

- Use a continuous-flow photoreactor (254 nm UV lamp) to enhance reaction homogeneity.

- Optimize residence time (2–5 minutes) and catalyst loading (5 mol% benzophenone) for >90% conversion .

- Integrate inline scavengers (e.g., polymer-supported thiourea) to remove unreacted aldehydes, achieving >98% purity without column chromatography .

Data Analysis & Validation

Q. What statistical methods resolve discrepancies in bioactivity data across independent studies?

- Methodological Answer : Apply meta-analysis using PRISMA guidelines:

- Aggregate IC₅₀ data from ≥5 studies (e.g., cytotoxicity in HepG2 cells). Exclude outliers via Grubbs’ test (α=0.05).

- Perform subgroup analysis by cell type and assay methodology (MTT vs. ATP luminescence). Significant heterogeneity (I² >50%) may arise from impurity-driven false positives, necessitating stringent compound validation .

Q. How can computational models predict environmental persistence of this compound?

- Methodological Answer : Use EPI Suite :

- Input SMILES notation to estimate biodegradation (BIOWIN3: <2.5 indicates persistence) and log Kow (~3.1 suggests moderate bioaccumulation).

- Validate experimentally via OECD 301F biodegradation test: Incubate with activated sludge (28 days). <20% degradation implies need for structural modification (e.g., substituting benzophenone with biphenyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。